molecular formula C21H14Cl2O4 B10885384 2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate)

2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate)

Cat. No.: B10885384
M. Wt: 401.2 g/mol
InChI Key: WBVXBDYECCQADA-UHFFFAOYSA-N
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Description

2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate) is an organic compound that belongs to the class of aromatic esters It consists of a 2-methylbenzene (toluene) core with two 4-chlorobenzoate groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate) typically involves the esterification of 2-methylbenzene-1,3-diol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield 2-methylbenzene-1,3-diol and 4-chlorobenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Hydrolysis: 2-Methylbenzene-1,3-diol and 4-chlorobenzoic acid.

    Reduction: 2-Methylbenzene-1,3-diyl bis(4-chlorobenzyl alcohol).

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(5-Methylbenzene-1,3-diyl)bis(2-methylpropanenitrile): Similar structure with nitrile groups instead of ester groups.

    1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Similar structure with acryloyloxy groups.

Uniqueness

2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate) is unique due to its specific ester linkages and the presence of 4-chlorobenzoate groups. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C21H14Cl2O4

Molecular Weight

401.2 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-2-methylphenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H14Cl2O4/c1-13-18(26-20(24)14-5-9-16(22)10-6-14)3-2-4-19(13)27-21(25)15-7-11-17(23)12-8-15/h2-12H,1H3

InChI Key

WBVXBDYECCQADA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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